molecular formula C16H18N2O3S B5808714 N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide

N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5808714
M. Wt: 318.4 g/mol
InChI Key: WKRNOLGZBHZFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.

Mechanism of Action

N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and inhibition of HDAC enzymes leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects and to protect against neuronal damage in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, this compound has been shown to have limited efficacy in certain types of cancer, and its use may be limited by its toxicity and potential side effects.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide and other HDAC inhibitors. One area of research is the development of more potent and selective HDAC inhibitors with fewer side effects. Another area of research is the combination of HDAC inhibitors with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, the use of HDAC inhibitors in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases, is an area of active research.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-8-12(2)10-13(9-11)17-16(19)14-6-4-5-7-15(14)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRNOLGZBHZFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-[2-(Isopropylamino)ethoxy]3,5-dimethylaniline (2.6 g) solution in dimethylformamido (15 ml) was added with 2-(methanesulfonamido)benzoyl chloride (3.0 g) and the mixture was stirred for 2 hours at room temperature. After being concentrated under vacuum, the reaction mixture was dissolved into chloroform (50 ml) and extracted with 1N sodium hydroxide (100 ml). Resultant aqueous layer was neutralized with 1N HCl (100 ml) and extracted with chloroform (150 ml). Chloroform layer obtained was concentrated and purified by silica-gel column chromatography (chloroform:methanol=10:1) to obtain 4′-[2-isopropylamino) ethoxy]-2-methanesulfonamido-3′,5′-dimethylbenzanilide (2.15 g) as white solid.
Name
4-[2-(Isopropylamino)ethoxy]3,5-dimethylaniline
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
2-(methanesulfonamido)benzoyl chloride
Quantity
3 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.